2-Methyl-1-(1-oxo-1lambda~5~-pyridin-3-yl)-2-(pyridin-3-yl)propan-1-one
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Overview
Description
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is a complex organic compound with the molecular formula C14H14N2O2 It features a pyridine ring substituted with a 2,2-dimethyl-1-oxo-2-(3-pyridinyl)ethyl group and an additional pyridine 1-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst to form the intermediate 3-[2,2-dimethyl-1,3-dioxolan-4-yl]pyridine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[2,2-Dimethyl-1-oxo-2-(2-pyridinyl)ethyl]pyridine 1-oxide
- 3-[2,2-Dimethyl-1-oxo-2-(4-pyridinyl)ethyl]pyridine 1-oxide
- 2,6-Dimethyl-3,7-octadiene-2,6-diol
Uniqueness
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71539-51-0 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-1-(1-oxidopyridin-1-ium-3-yl)-2-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,12-6-3-7-15-9-12)13(17)11-5-4-8-16(18)10-11/h3-10H,1-2H3 |
InChI Key |
LLMVOLKBJBCMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=C[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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